molecular formula C12H19BN2O4S B12988108 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B12988108
M. Wt: 298.17 g/mol
InChI Key: UXIIWUDSEPKFCJ-UHFFFAOYSA-N
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Description

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfonylmethyl group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylsulfonylmethyl group and the dioxaborolan group through nucleophilic substitution and coupling reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are typical.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the coupling partner.

Scientific Research Applications

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methylsulfonylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-((Methylsulfonyl)methyl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the dioxaborolan group.

    2-((Methylsulfonyl)methyl)-5-iodopyrimidine: Similar structure but with an iodine atom instead of the dioxaborolan group.

Uniqueness

The presence of the dioxaborolan group in 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine provides unique reactivity, particularly in cross-coupling reactions, which is not observed in its halogenated analogs. This makes it a valuable compound in synthetic organic chemistry and materials science.

Properties

Molecular Formula

C12H19BN2O4S

Molecular Weight

298.17 g/mol

IUPAC Name

2-(methylsulfonylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-14-10(15-7-9)8-20(5,16)17/h6-7H,8H2,1-5H3

InChI Key

UXIIWUDSEPKFCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CS(=O)(=O)C

Origin of Product

United States

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